molecular formula C16H19NO2S B187904 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 5510-09-8

2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Numéro de catalogue: B187904
Numéro CAS: 5510-09-8
Poids moléculaire: 289.4 g/mol
Clé InChI: LXQAXSGGRZVXDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2H-Benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide ( 5510-09-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H7NO3S and a molecular weight of 197.21 g/mol, this compound serves as a critical core scaffold for the design and synthesis of novel bioactive molecules . This benzothiazine dioxide scaffold is recognized for its metal-chelating properties, which underpin its research value. The structure features hydroxy and carboxamide groups that can form interactions with divalent metal ions like Mg²⁺. This makes it a promising pharmacophore for investigating inhibitors of metal-dependent enzymes. Notably, derivatives based on this core have been designed, synthesized, and evaluated as potential anti-HIV agents targeting the Mg²⁺ ions in the HIV-1 integrase active site, demonstrating encouraging biological activity . The safety profile of the parent structure, piroxicam, further supports the scaffold's potential for therapeutic development . This product is intended for research and development use exclusively as a chemical standard or synthetic intermediate. It is strictly not for diagnostic, therapeutic, or human use. Researchers can rely on its quality for their advanced chemical and pharmacological studies.

Propriétés

IUPAC Name

1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-7-5-9-13(11,12)8-4-2-1-3-6(7)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYOMBTRPHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction with α-Haloketones

A foundational approach involves the cyclization of 2-aminobenzenesulfonamide with α-haloketones. For example, ethyl chloroacetate reacts with 2-aminobenzenesulfonamide in dimethylformamide (DMF) at 120°C for 3 hours, yielding 74% of the target compound. The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization (Fig. 1A). The product is isolated by precipitation in ice-cold water and vacuum drying.

Table 1: Optimization of α-Haloketone Cyclization

HaloketoneSolventTemperature (°C)Time (h)Yield (%)
Ethyl chloroacetateDMF120374
ChloroacetoneDMF100468

Ortho-Methyl Lithiation/Cyclization

Reduction of Nitrobenzenesulfonamides Followed by Cyclization

Hydrazine-Mediated Reduction

2-Nitrobenzenesulfonamide derivatives are reduced to their amine counterparts using hydrazine monohydrate in the presence of FeCl₃ and activated charcoal. For example, 5-fluoro-2-nitrobenzenesulfonamide is converted to 2-aminobenzenesulfonamide in 99% yield. Subsequent reaction with trimethyl orthoacetate in refluxing ethanol facilitates cyclization to 3-methyl-2H-benzo[e]thiazine 1,1-dioxide (Fig. 1B).

Table 2: Reduction-Cyclization Parameters

Starting MaterialReducing AgentCyclization ReagentYield (%)
2-NitrobenzenesulfonamideHydrazineTrimethyl orthoacetate95
5-Fluoro-2-nitrobenzenesulfonamideHydrazineTrimethyl orthoacetate99

Catalytic Hydrogenation

Catalytic hydrogenation of nitro groups using Pd/C under H₂ gas (1 atm) achieves similar reductions but with lower yields (85–90%) compared to hydrazine. This method is preferred for substrates sensitive to acidic conditions.

Functionalization via Wittig Reactions

Side Chain Elongation

Methyl (triphenylphosphoranylidene)acetate reacts with 2H-benzo[e]thiazin-4(3H)-one 1,1-dioxide in toluene at 100°C, forming methyl 2-(1,1-dioxido-2H-benzo[e]thiazin-4-yl)acetate in 81% yield . The reaction exploits the Wittig mechanism to introduce α,β-unsaturated esters, enabling further derivatization (Fig. 1C).

Activité Biologique

2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS No. 5510-09-8) is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a benzothiazine ring system, which is associated with various pharmacological properties, particularly in the management of metabolic disorders such as diabetes. The following sections detail the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an α-glucosidase inhibitor . This enzyme is crucial in the digestion of carbohydrates, and its inhibition leads to several metabolic effects:

  • Inhibition of α-glucosidase : The compound interacts with α-glucosidase, disrupting carbohydrate metabolism and reducing glucose absorption in the intestines. This results in decreased postprandial hyperglycemia, making it a potential therapeutic agent for diabetes management.
  • Non-competitive inhibition : The molecular mechanism involves non-competitive inhibition of α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion.

The biochemical properties of this compound include:

PropertyValue
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
IUPAC Name1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazin-4-one
InChI KeyOBGYOMBTRPHWPP-UHFFFAOYSA-N

These properties indicate that the compound has a suitable structure for biological interactions and pharmacological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of benzothiazine compounds. For instance:

  • A study evaluated various derivatives against Gram-positive bacteria using disk diffusion and microdilution methods. The results indicated that some derivatives exhibited lower minimum inhibitory concentrations (MIC) compared to standard antiseptics like povidone iodine .
  • Specifically, three new derivatives showed promising antibacterial activity against resistant bacterial strains.

Anticonvulsant Activity

Another area of research focused on the anticonvulsant properties of related benzodiazepine structures linked with thiazole moieties:

  • Compounds synthesized from benzodiazepines demonstrated significant anticonvulsant effects in animal models. For example, certain compounds provided up to 80% protection against induced convulsions at specific dosages .

Case Studies

Several studies have explored the pharmacological applications of this compound and its derivatives:

  • Diabetes Management : In vitro studies showed that this compound effectively reduced postprandial blood glucose levels by inhibiting α-glucosidase activity. This suggests its potential utility in diabetes treatment regimens.
  • Antimicrobial Efficacy : A comprehensive evaluation of twenty derivatives revealed significant antimicrobial activity against various pathogens. Notably, some compounds displayed enhanced efficacy compared to existing treatments .
  • Synthesis and Characterization : The synthesis methods for this compound often involve cyclization reactions with appropriate precursors. Characterization techniques such as FTIR and NMR have confirmed the structural integrity and functional groups present in synthesized compounds .

Applications De Recherche Scientifique

Diabetes Management

The compound exhibits significant potential as an α-glucosidase inhibitor , which is crucial in managing diabetes. By inhibiting the α-glucosidase enzyme, it disrupts carbohydrate metabolism and reduces glucose absorption in the intestines. This leads to decreased postprandial hyperglycemia, making it a candidate for diabetes treatment regimens.

Mechanism of Action :

  • Inhibition of α-glucosidase : Reduces the breakdown of complex carbohydrates into simple sugars.
  • Non-competitive inhibition : The compound acts on α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.

Case Studies :

  • In vitro studies demonstrated that 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide effectively lowers postprandial blood glucose levels through its inhibitory action on α-glucosidase.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound and its derivatives. Studies have shown that certain derivatives exhibit lower minimum inhibitory concentrations (MIC) against Gram-positive bacteria compared to standard antiseptics.

Notable Findings :

  • A comprehensive evaluation revealed that some derivatives displayed enhanced efficacy against resistant bacterial strains.
  • The compound's structure allows for interaction with bacterial cell walls, leading to effective microbial inhibition.

Anticonvulsant Activity

Research into the anticonvulsant properties of related benzothiazine structures has shown promising results. Compounds synthesized from benzodiazepines linked with thiazole moieties demonstrated significant anticonvulsant effects in animal models.

Key Observations :

  • Certain compounds provided up to 80% protection against induced convulsions at specific dosages.

Comparaison Avec Des Composés Similaires

Benzo[b][1,4]thiazine 1,1-Dioxide Derivatives

Structural Differences : These compounds feature a [1,4]-thiazine ring fused to a benzene ring, differing in ring substitution compared to the [1,2]-thiazine isomer in the target compound.
Functional Roles :

  • Antibacterial Activity : Derivatives such as 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide (compound 3 in ) are intermediates in synthesizing piperazine-linked hybrids with antibacterial properties .
  • Hemolytic Properties : Unlike the target compound, some analogues exhibit hemolytic side effects, limiting therapeutic utility .

2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide (BTD) Derivatives

Structural Differences : Incorporates a thiadiazine ring (two nitrogen atoms) instead of a thiazine, enhancing interactions with β-class carbonic anhydrases (CAs).
Functional Roles :

  • Antitubercular Activity : BTD derivatives inhibit mycobacterial CAs (MtCA2 and MtCA3) with Ki values as low as 15.1 nM , showing selectivity over human isoforms .
  • Drug Resistance Mitigation : Effective against rifampicin- and isoniazid-resistant Mycobacterium tuberculosis strains .

1,2-Benzothiazine 1,1-Dioxide Carboxamides

Structural Similarities : Share the 1,2-thiazine core but include carboxamide substituents.
Functional Roles :

  • α-Glucosidase Inhibition : Derivatives like 4-hydroxy-N’-phenylethylidene analogues exhibit IC50 values of 3.9–4.2 µM , comparable to acarbose .
  • Aldose Reductase Inhibition : A derivative with a 4-bromo-2-fluorobenzyl group showed IC50 = 0.11 µM , highlighting the scaffold’s adaptability .

Dimeric 1,2-Benzothiazine 1,1-Dioxide Scaffolds

Structural Differences : Dimerization via ether or ester linkages increases molecular complexity.
Functional Roles :

  • Enhanced Enzyme Inhibition : Dimeric structures (e.g., compound 6 in ) exhibit improved binding affinity due to dual active-site interactions .
  • Synthetic Accessibility: Requires silver oxide-mediated coupling, suggesting higher reactivity compared to monomeric analogues .

Trifluoromethylthio-Substituted Derivatives

Structural Modifications : Introduction of -SCF3 at position 4 alters electronic properties.
Functional Roles :

  • Moderate Yields : Synthesized via reactions with trifluoromethanesulfanylamide (yields: 40–65%) .
  • Potential Bioactivity: The electron-withdrawing -SCF3 group may enhance metabolic stability and target binding .

Key Data Tables

Table 1: Enzymatic Inhibition Profiles

Compound Class Target Enzyme/Protein Activity (IC50/Ki) Selectivity Notes Reference
BTD Derivatives MtCA3 (β-CA) Ki = 15.1–2250 nM >100-fold over human CA I/II
1,2-Benzothiazine Carboxamides α-Glucosidase IC50 = 3.9–4.2 µM Comparable to acarbose
PI3Kδ Inhibitors PI3Kδ IC50 = 217–266 nM >21-fold over PI3Kγ
Dimeric Scaffolds Unspecified enzymes Not reported Enhanced binding vs. monomers

Critical Analysis of Structural Impact on Bioactivity

  • Ring Heteroatoms : Thiadiazine derivatives (BTD) exhibit higher CA inhibition due to additional nitrogen, enabling stronger zinc coordination in CA active sites .
  • Substituent Effects : Fluorine at position 7 of the thiadiazine core reduces PI3Kδ activity, while 3,4-dimethoxyphenyl enhances selectivity .

Q & A

Q. What are the standard synthetic routes for 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide and its derivatives?

The synthesis typically involves multi-step reactions starting from precursors like saccharin or aryl sulfonamides. Key steps include:

  • Ring expansion : Base-mediated expansion of 3-bromoalkyl-1,2-benzisothiazole 1,1-dioxides to form the thiazinone core .
  • Oxidation : Use of urea-hydrogen peroxide (UHP) as an eco-friendly oxidant to introduce sulfone groups .
  • Functionalization : Substitution reactions with amines or hydrazines to introduce diversity at the 3- and 4-positions . Methodological Tip: Optimize reaction conditions (e.g., solvent, catalyst) to improve yields, as low yields (~17–37%) are common in complex steps .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry .
  • Mass spectrometry : For molecular weight verification (e.g., derivatives with MW 336–471 g/mol) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as seen in 7-chloro-4-cyclopropyl derivatives . Data Note: Cross-validate with elemental analysis to ensure purity (>95%) .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Enzyme inhibition : α-Glucosidase (IC₅₀ ~3.9–4.2 µM) and PI3Kδ (binding affinity studies) .
  • Antimicrobial testing : Agar diffusion or microdilution against bacterial/fungal strains .
  • Cytotoxicity assays : MTT or resazurin-based methods on cancer cell lines (e.g., MCF-7) . Experimental Design: Include positive controls (e.g., acarbose for α-glucosidase) to benchmark activity .

Q. How are purification challenges addressed during synthesis?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates .
  • Recrystallization : Use ethanol or dichloromethane to remove byproducts .
  • HPLC : For final purity assessment (>95%) .

Q. What analytical methods ensure compound stability in biological assays?

  • TLC monitoring : Track degradation under assay conditions (e.g., pH, temperature) .
  • Stability studies : Use LC-MS to detect hydrolysis or oxidation products over time .

Advanced Research Questions

Q. How do substituents influence the compound’s bioactivity?

  • Electron-withdrawing groups (e.g., -Br, -F) enhance enzyme inhibition (e.g., PI3Kδ IC₅₀ = 6.7 nM for trifluoromethyl derivatives) .
  • Bulkier substituents (e.g., benzyl, phenylethyl) improve membrane permeability but may reduce solubility . SAR Insight: Modify the 4-hydroxy group to balance potency and pharmacokinetics .

Q. What mechanistic insights explain its enzyme inhibitory activity?

  • Molecular docking : Shows key interactions with catalytic residues (e.g., SER90, PHE94 in α-glucosidase) .
  • Kinetic studies : Competitive/non-competitive inhibition modes determined via Lineweaver-Burk plots . Advanced Tool: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational modeling guide derivative design?

  • Fragment-based drug design (FBDD) : Screen virtual libraries for affinity toward targets like hCA IX/XII .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., per-residue energy contributions) . Case Study: AI platforms predict derivatives with improved selectivity for tumor-associated isoforms .

Q. What strategies mitigate cytotoxicity in normal cells?

  • Prodrug approaches : Mask reactive groups (e.g., ester prodrugs) to reduce off-target effects .
  • Hemolytic assays : Prioritize derivatives with low hemolysis (<10% at 100 µM) . Data Conflict: Derivatives with high anticancer activity often show higher cytotoxicity; balance via logP optimization .

Q. What novel derivatives show promise for diabetic therapeutics?

  • N-Arylacetamides : Inhibit α-glucosidase (IC₅₀ = 0.041 µM) and aldose reductase (IC₅₀ = 0.11 µM) .
  • Hydrazone derivatives : Exhibit dual activity against hyperglycemia and oxidative stress .
    Future Direction: Explore in vivo models to validate oral efficacy and bioavailability .

Tables

Q. Table 1: Representative Derivatives and Bioactivity

DerivativeTargetIC₅₀/KiKey SubstituentReference
Trifluoromethyl derivativehCA IX/XII6.7–10.9 nM-CF₃
4-Hydroxy-N’-phenylethylideneα-Glucosidase3.9 µMHydrazone
3-(4-Bromobenzyl)Aldose reductase0.11 µM-Br

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low yield in ring expansionUse Et₃N as base, optimize solvent
Byproduct formationRecrystallize from ethanol
Purification complexityGradient column chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.